molecular formula C20H25NO2 B14162889 Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene CAS No. 9010-94-0

Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene

Cat. No.: B14162889
CAS No.: 9010-94-0
M. Wt: 311.4 g/mol
InChI Key: BZDKYAZTCWRUDZ-UHFFFAOYSA-N
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Description

The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.

Preparation Methods

Buta-1,3-diene

Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.

Methyl 2-methylprop-2-enoate

. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.

Prop-2-enenitrile

. This process yields acrylonitrile, water, and carbon dioxide.

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.

Chemical Reactions Analysis

Buta-1,3-diene

Buta-1,3-diene undergoes various reactions, including:

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate undergoes:

Prop-2-enenitrile

Prop-2-enenitrile undergoes:

Styrene

Styrene undergoes:

Properties

CAS No.

9010-94-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene

InChI

InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2

InChI Key

BZDKYAZTCWRUDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1

Related CAS

9010-94-0
107592-06-3

Origin of Product

United States

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